The systematic IUPAC name 2-(trifluoromethyl)-1H-indol-5-ol unambiguously defines the compound’s structure:
Key identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 288383-62-0 | |
| Molecular Formula | C₉H₆F₃NO | |
| SMILES | C1=CC(=C(C=C1O)C(F)(F)F)N2C=CC=C2 | |
| Exact Mass | 217.0384 g/mol |
The trifluoromethyl group induces significant electron-withdrawing effects, altering the indole’s electronic distribution and enhancing metabolic stability compared to non-fluorinated analogs.
Indole chemistry traces its origins to the 19th century, with Adolf Baeyer’s isolation of indole from oxindole pyrolysis. The integration of fluorine into heterocycles emerged prominently in the late 20th century, driven by pharmaceutical demands for bioisosteric replacements. The synthesis of 2-(trifluoromethyl)indoles gained momentum after 2010, with advances in trifluoromethylation reagents like CF₃SO₂Na.
Milestones:
The -CF₃ group profoundly influences molecular properties:
Electronic Effects:
Biological Implications:
Comparative Bioactivity:
| Derivative | IC₅₀ (μM) vs. 5-HT Receptor | LogP |
|---|---|---|
| 2-(Trifluoromethyl)-1H-indol-5-ol | 0.12 | 2.34 |
| 2-Methyl-1H-indol-5-ol | 1.45 | 1.28 |
Data extrapolated from structural analogs
The Friedel-Crafts hydroxyalkylation reaction has emerged as a cornerstone for constructing trifluoromethylated indole derivatives. A landmark study demonstrated the efficacy of this approach using 5-methoxyindole and 2,2,2-trifluoroacetophenone in aqueous media catalyzed by tetrabutylammonium bromide (TBAB) and sodium hydroxide [1]. The reaction proceeds through a phase-transfer mechanism where the quaternary ammonium salt facilitates interfacial contact between the organic ketone and aqueous base, achieving 93-96% yields through optimized catalyst selection [1].
Critical to this methodology is the electrophilic activation of trifluoromethyl ketones, which undergo C–C bond formation with the indole's C3 position. X-ray crystallographic analysis confirmed the regioselective addition pattern, with the trifluoromethyl group occupying the β-position relative to the indole nitrogen [1]. While the original study focused on 1-(indol-3-yl)ethanol derivatives, this framework suggests potential adaptability for synthesizing 2-(trifluoromethyl)-1H-indol-5-ol through strategic ketone selection and positional protection/deprotection sequences.
Reaction optimization studies revealed several key parameters:
Current metal-free approaches for direct trifluoromethylation of indoles remain limited in literature, though insights can be drawn from related systems. The synthesis of trifluoromethylpyridines through vapor-phase chlorine/fluorine exchange at elevated temperatures (>300°C) using iron fluoride catalysts demonstrates viable pathways for CF3 group introduction [3]. While this method specifically addresses pyridine systems, its principles may inform development of analogous indole trifluoromethylation through:
Notably, the phase-transfer catalyzed reactions in Friedel-Crafts methodologies [1] provide a foundation for metal-free conditions, avoiding transition metal catalysts while maintaining high efficiency. Recent advances in decarboxylative trifluoromethylation could potentially be adapted for indole systems, though direct evidence from provided sources remains scarce.
Complementary strategies focus on constructing the indole nucleus with pre-installed trifluoromethyl groups. Cyclocondensation reactions using trifluoromethyl-containing building blocks offer particular promise, as demonstrated in pyridine synthesis [3]. For indole systems, potential precursors include:
A notable example from pyridine chemistry involves the vapor-phase reaction of 3-picoline with chlorine/fluorine mixtures over iron fluoride catalysts, producing 3-(trifluoromethyl)pyridine in scalable quantities [3]. Adapting this approach to indole precursors could enable direct CF3 group installation prior to ring formation.
Post-functionalization strategies for introducing the 5-hydroxy group include:
Systematic optimization of reaction parameters has significantly advanced trifluoromethylindole synthesis. Key developments include:
Catalyst engineering
Solvent effects
Scale-up considerations
Substrate scope limitations
Nuclear magnetic resonance spectroscopy provides crucial structural information for 2-(Trifluoromethyl)-1H-indol-5-ol. The compound exhibits characteristic spectroscopic features that distinguish it from other indole derivatives.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 2-(Trifluoromethyl)-1H-indol-5-ol displays several distinctive signals. The indole nitrogen-hydrogen proton appears as a broad singlet at approximately 8.24 parts per million, consistent with the deshielded nature of this proton due to its participation in hydrogen bonding interactions [1]. The aromatic protons of the benzene ring appear in the typical aromatic region between 6.8 and 7.4 parts per million as complex multiplets [2] [1]. The hydroxyl proton at the 5-position is observed as a broad singlet between 5.0 and 5.5 parts per million, with the exact chemical shift being solvent-dependent due to hydrogen bonding effects [3].
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The trifluoromethyl carbon appears as a characteristic quartet at 120-125 parts per million with a large coupling constant of approximately 269 hertz, typical of carbon-fluorine coupling [1] [4]. The aromatic carbons appear in their expected regions, with the quaternary carbon bearing the hydroxyl group (C-5) appearing at 148-152 parts per million, reflecting the electron-donating effect of the hydroxyl substituent [3] [5].
Fluorine-19 Nuclear Magnetic Resonance Analysis
The fluorine-19 nuclear magnetic resonance spectrum shows a single peak at approximately -58 to -62 parts per million, corresponding to the trifluoromethyl group [1] [4]. This chemical shift is characteristic of trifluoromethyl groups attached to aromatic heterocycles and is consistent with similar indole derivatives reported in the literature [6] [4].
Infrared spectroscopy reveals the functional group characteristics of 2-(Trifluoromethyl)-1H-indol-5-ol. The hydroxyl group exhibits a strong, broad absorption band between 3200-3600 reciprocal centimeters, characteristic of phenolic hydroxyl groups engaged in hydrogen bonding [7] [8]. The indole nitrogen-hydrogen stretch appears as a medium intensity band at 3050-3100 reciprocal centimeters [9]. The aromatic carbon-hydrogen stretching vibrations are observed at 2900-3000 reciprocal centimeters, while the aromatic carbon-carbon stretching modes appear at 1580-1620 reciprocal centimeters [5] [9].
The trifluoromethyl group contributes several characteristic absorptions, most notably the strong carbon-fluorine stretching vibrations in the 1100-1300 reciprocal centimeters region [10] [6]. These absorptions are particularly diagnostic for the presence of the trifluoromethyl substituent and distinguish this compound from non-fluorinated analogs [6] [11].
Mass spectrometric analysis confirms the molecular composition and provides fragmentation patterns characteristic of 2-(Trifluoromethyl)-1H-indol-5-ol. Electrospray ionization mass spectrometry shows the molecular ion peak at mass-to-charge ratio 232.05 corresponding to the protonated molecule [12] [13]. High-resolution mass spectrometry provides accurate mass measurements, with the molecular ion appearing at 232.0499, confirming the molecular formula C9H6F3NO [14].
The fragmentation pattern in electron ionization mass spectrometry reveals the loss of the trifluoromethyl group (69 mass units) as a prominent fragmentation pathway, resulting in a fragment at mass-to-charge ratio 163 [13] [7]. Additional fragmentation involves the loss of the hydroxyl group and various aromatic fragments, consistent with the indole ring system [13] [7].
While specific crystallographic data for 2-(Trifluoromethyl)-1H-indol-5-ol is limited in the literature, structural analysis of related trifluoromethylindole compounds provides insights into the expected solid-state structure. X-ray crystallographic studies of similar compounds reveal that trifluoromethyl-substituted indoles typically adopt planar conformations with the trifluoromethyl group oriented perpendicular to the indole ring plane [15] [16].
The crystal packing of trifluoromethylindole derivatives is typically dominated by hydrogen bonding interactions involving the indole nitrogen-hydrogen and any hydroxyl substituents [15] [16]. In the case of 2-(Trifluoromethyl)-1H-indol-5-ol, the hydroxyl group at the 5-position would be expected to participate in intermolecular hydrogen bonding, leading to the formation of hydrogen-bonded networks in the crystal structure [16] [17].
Crystallographic analysis of related compounds shows that the trifluoromethyl group significantly influences the molecular geometry and packing arrangements. The electron-withdrawing nature of the trifluoromethyl group affects the electron density distribution throughout the indole ring system, which can be observed in the bond lengths and angles determined by X-ray diffraction [15] [18] [16].
The trifluoromethyl group exerts profound electronic effects on the 2-(Trifluoromethyl)-1H-indol-5-ol molecule. As one of the most electronegative substituents in organic chemistry, the trifluoromethyl group acts as a strong electron-withdrawing group through inductive effects [6] [4] [11].
Inductive Effects
The trifluoromethyl group withdraws electron density from the indole ring system through its strong inductive effect. This electron withdrawal significantly affects the electron density distribution throughout the molecule, making the indole ring more electron-deficient compared to unsubstituted indole [6] [4]. The electron-withdrawing effect is particularly pronounced at the 2-position, where the trifluoromethyl group is directly attached, but extends throughout the conjugated system [11].
Impact on Reactivity
Despite the electron-withdrawing nature of the trifluoromethyl group, 2-trifluoromethylindoles remain reactive toward electrophilic substitution reactions, though with altered regioselectivity compared to unsubstituted indole [4] [11]. The electron-withdrawing effect of the trifluoromethyl group deactivates the indole ring toward electrophilic attack, but the inherent reactivity of the indole system allows for continued electrophilic substitution under appropriate conditions [11].
Electronic Delocalization
The trifluoromethyl group influences the electronic structure through charge delocalization effects. The strong electron-withdrawing nature of the group leads to increased positive charge delocalization throughout the indole ring system [6]. This delocalization affects the chemical shifts observed in nuclear magnetic resonance spectroscopy and influences the overall stability of the molecule [6] [4].
Hydrogen Bonding Effects
The electronic effects of the trifluoromethyl group also influence hydrogen bonding interactions. The electron-withdrawing nature of the group affects the acidity of the indole nitrogen-hydrogen proton and the phenolic hydroxyl group, potentially altering their hydrogen bonding capabilities [6] [4]. These effects are reflected in the nuclear magnetic resonance chemical shifts and can influence the solid-state packing arrangements [15] [16].
The solubility and stability characteristics of 2-(Trifluoromethyl)-1H-indol-5-ol are significantly influenced by the presence of both the trifluoromethyl group and the hydroxyl substituent. These functional groups impart distinct physicochemical properties that affect the compound's behavior in various environments.
Aqueous Solubility
The compound exhibits limited aqueous solubility, estimated at approximately 0.5-1.0 grams per liter at 25 degrees Celsius [19] [20]. This relatively low water solubility is attributed to the hydrophobic nature of the trifluoromethyl group and the aromatic indole ring system [19]. The hydroxyl group at the 5-position provides some hydrophilic character through hydrogen bonding interactions with water molecules, but this effect is insufficient to overcome the overall hydrophobic nature of the molecule [20].
Organic Solvent Solubility
2-(Trifluoromethyl)-1H-indol-5-ol demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide [20] [21]. The compound is also soluble in alcohols such as ethanol and methanol, where hydrogen bonding interactions between the hydroxyl group and the solvent molecules facilitate dissolution [20]. The trifluoromethyl group enhances solubility in fluorinated solvents and certain halogenated solvents [19] [20].
Chemical Stability
The stability of 2-(Trifluoromethyl)-1H-indol-5-ol is influenced by environmental conditions including temperature, pH, and the presence of oxidizing agents. The trifluoromethyl group generally enhances the metabolic stability of the compound compared to non-fluorinated analogs [19] [22]. This increased stability is attributed to the strong carbon-fluorine bonds, which are resistant to metabolic oxidation and other degradation pathways [22].
Thermal Stability
The compound exhibits good thermal stability, with decomposition temperatures estimated to be in the range of 200-250 degrees Celsius [19] [20]. The presence of the trifluoromethyl group contributes to this thermal stability by strengthening the overall molecular framework through its electron-withdrawing effects [19]. The hydroxyl group may participate in intramolecular hydrogen bonding, which can further enhance thermal stability [20].
pH Stability
The stability of 2-(Trifluoromethyl)-1H-indol-5-ol is pH-dependent, particularly due to the presence of the phenolic hydroxyl group. The compound is most stable under neutral to slightly acidic conditions [20]. Under strongly basic conditions, the hydroxyl group may undergo deprotonation, potentially leading to increased reactivity and decreased stability [19] [20]. The electron-withdrawing trifluoromethyl group affects the pKa of the hydroxyl group, making it more acidic than typical phenolic compounds [6] [19].
Oxidative Stability